molecular formula C8H6N2O3 B6151164 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid CAS No. 1596698-87-1

1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B6151164
CAS No.: 1596698-87-1
M. Wt: 178.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

A method has been proposed for the synthesis of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids. This method is based on the reaction of (3-oxopiperazine-2-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane . The process is accomplished through the stage of intermediate methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates, which were also isolated as individual compounds .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones using the research group of Trofimov, in three steps .

Future Directions

Given the previously discovered antimicrobial and antioxidant properties of condensed pyrroles and pyrazines, it seems reasonable to test the compounds which are combinations of structurally modified pyrrole and pyrazine cycles for these activity types . This could provide a direction for future research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid involves the reaction of a pyrrole derivative with a pyrazine derivative, followed by oxidation and carboxylation.", "Starting Materials": [ "2,3-dimethylpyrrole", "2,3-dichloropyrazine", "Sodium chlorite", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Step 1: 2,3-dimethylpyrrole is reacted with 2,3-dichloropyrazine in the presence of a base such as sodium hydroxide to form the desired pyrrolopyrazine intermediate.", "Step 2: The intermediate is then oxidized using sodium chlorite to form the corresponding N-oxide derivative.", "Step 3: The N-oxide derivative is then carboxylated using carbon dioxide in the presence of a base to form the final product, 1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid." ] }

CAS No.

1596698-87-1

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.